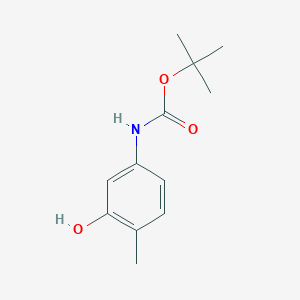
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate
概要
説明
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate: is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . It is also known by other names such as 2-methyl-4-(BOC-amino)phenol and N-BOC-3-hydroxy-4-methylphenylcarbamate . This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carbamate group attached to a methylphenyl ring.
作用機序
Target of Action
The primary targets of Tert-butyl (3-hydroxy-4-methylphenyl)carbamate are β-secretase and acetylcholinesterase . These enzymes play crucial roles in the nervous system. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter essential for memory and learning .
Mode of Action
this compound acts as an inhibitor for both β-secretase and acetylcholinesterase . By inhibiting these enzymes, it prevents the aggregation of amyloid beta peptide and the formation of fibrils from Aβ1-42 . This dual inhibition mechanism makes it a potential therapeutic agent for neurodegenerative disorders like Alzheimer’s disease .
Biochemical Pathways
The inhibition of β-secretase and acetylcholinesterase by this compound affects multiple biochemical pathways. It disrupts the amyloidogenic pathway, reducing the production and aggregation of amyloid beta peptide . Simultaneously, it enhances cholinergic transmission by preventing the breakdown of acetylcholine . These combined effects can potentially alleviate the cognitive deficits observed in Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action include reduced amyloid beta peptide aggregation, enhanced cholinergic transmission, and potential neuroprotective effects . These changes at the molecular and cellular level could translate into improved cognitive function in the context of neurodegenerative disorders .
生化学分析
Biochemical Properties
Tert-butyl (3-hydroxy-4-methylphenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an inhibitor of β-secretase and acetylcholinesterase, which are crucial enzymes in the pathogenesis of Alzheimer’s disease . By inhibiting these enzymes, this compound prevents the aggregation of amyloid beta peptides, thereby reducing the formation of amyloid fibrils .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in vitro studies have demonstrated that this compound can increase the levels of tumor necrosis factor-alpha (TNF-α) in cells treated with amyloid beta peptides . This indicates its potential role in inflammatory responses and neuroprotection.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits β-secretase and acetylcholinesterase by binding to their active sites, thereby preventing their enzymatic activity . Additionally, it modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and neuroprotection .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it may degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can maintain its inhibitory effects on β-secretase and acetylcholinesterase over extended periods, suggesting its potential for chronic therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits β-secretase and acetylcholinesterase without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments within the cell through targeting signals and post-translational modifications . For example, it may be localized to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and degradation . This localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-hydroxy-4-methylphenyl)carbamate typically involves the reaction of 3-hydroxy-4-methylphenylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
3-hydroxy-4-methylphenylamine+tert-butyl chloroformate→tert-butyl (3-hydroxy-4-methylphenyl)carbamate+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the tert-butyl group.
Major Products:
Oxidation: Formation of 3-formyl-4-methylphenylcarbamate.
Reduction: Formation of 3-hydroxy-4-methylphenylamine.
Substitution: Formation of substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps to prevent unwanted reactions at the amine site during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: It is investigated for its ability to inhibit certain enzymes and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals. It is also used as an intermediate in the production of agrochemicals and other specialty chemicals .
類似化合物との比較
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
- Tert-butyl (3-(hydroxymethyl)-4-methylphenyl)carbamate
- 2-methyl-4-(BOC-amino)phenol
Uniqueness: Tert-butyl (3-hydroxy-4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its stability under various conditions .
特性
IUPAC Name |
tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-6-9(7-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXABMONDYMFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345893-26-7 | |
| Record name | tert-butyl N-(3-hydroxy-4-methylphenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl[2-methyl-1-({[4-(3-methylbutoxy)phenyl]methyl}amino)propan-2-yl]amine](/img/structure/B1437150.png)


![Methyl (2S,4S)-4-([1,1'-biphenyl]-2-yloxy)-2-pyrrolidinecarboxylate](/img/structure/B1437154.png)
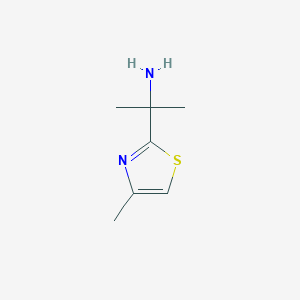
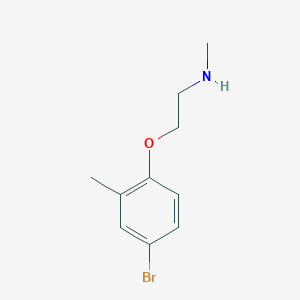
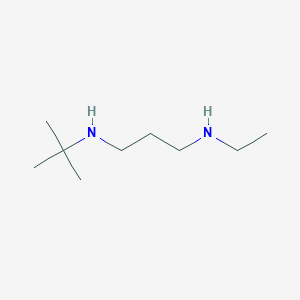

![N-[3-(2-Ethoxyethoxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1437166.png)
![3-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]aniline](/img/structure/B1437167.png)
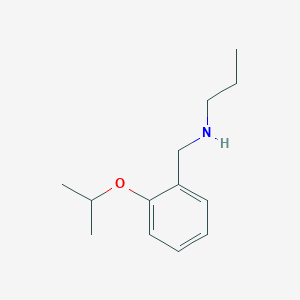
![3-[(3-Methoxypropyl)amino]-N-methylpropanamide](/img/structure/B1437170.png)
